4-Methylsalicylic acid

Description

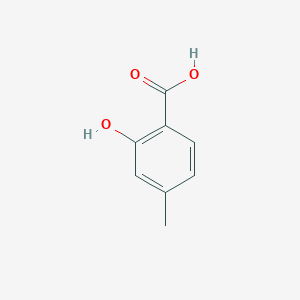

structure in first source

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJESAXZANHETJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198166 | |

| Record name | m-Cresotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-85-1 | |

| Record name | 4-Methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CRESOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H0106V3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Methylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Methylsalicylic acid. It includes detailed experimental protocols for its synthesis, purification, and characterization, alongside key quantitative data presented for easy reference.

Core Physicochemical Properties

This compound, also known as m-cresotic acid, is an organic compound with the formula CH₃C₆H₃(CO₂H)(OH).[1] It presents as a white to grayish-beige solid and is a methyl derivative of salicylic (B10762653) acid.[1][2][3] Its structure consists of a salicylic acid backbone with a methyl group at the 4-position.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 50-85-1 | [1][2][4] |

| IUPAC Name | 2-Hydroxy-4-methylbenzoic acid | [1] |

| Molecular Formula | C₈H₈O₃ | [1][4][5] |

| Molecular Weight | 152.15 g/mol | [1][3][4] |

| InChI Key | NJESAXZANHETJV-UHFFFAOYSA-N | [2] |

| Physical Properties | ||

| Appearance | White to grayish-beige powder/solid | [1][2][6] |

| Melting Point | 173-177 °C | [1][2][7] |

| Boiling Point | 315.2 °C at 760 mmHg | [4][8] |

| Density | ~1.3 g/cm³ | [4][6] |

| Water Solubility | 10 g/L at 20 °C | [2][9][10] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2][7][11] |

| pKa | pK₁: 3.17 (at 25°C) | [2][7][10] |

| Safety and Handling | ||

| Flash Point | 158.6 °C | [6][8][10] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2][7][10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are commonly cited:

-

Carboxylation of Sodium para-cresolate: This is a standard industrial method for producing this compound.[1]

-

Hydroxylation of 4-Methylbenzoic Acid: This method involves the direct hydroxylation of 4-methylbenzoic acid.[1]

-

Protocol: The reaction can be catalyzed by a palladium(II) catalyst in the presence of an oxidizing agent, using O₂ or air as the oxygen source.[1] This method offers a direct route to the desired product.

-

Purification Protocols

To achieve high purity, essential for analytical and pharmaceutical applications, the following methods are employed:

-

Recrystallization: This is a common technique for purifying solid organic compounds.

-

Protocol: Crude this compound is dissolved in a minimum amount of hot solvent, typically water or an ethanol/water mixture.[2][12] As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The purified crystals are then collected by filtration.

-

-

Sublimation: This method is suitable for compounds that can transition directly from a solid to a gaseous state.

Characterization Protocols

A suite of analytical techniques is used to confirm the structure, purity, and identity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of protons in the molecule. Expected signals include distinct peaks for the aromatic protons, a singlet for the methyl group protons (around δ 2.0-2.5 ppm), and broad singlets for the hydroxyl and carboxylic acid protons.[12][13]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows signals for each of the eight carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing most downfield.[12]

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Protocol: A sample is analyzed to obtain its infrared absorption spectrum. Key characteristic absorption bands for this compound include a broad O-H stretching vibration from the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching of the carbonyl group (around 1650-1700 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹).[12]

-

-

High-Performance Liquid Chromatography (HPLC): A technique used to determine the purity of the compound.

-

Protocol: A solution of the sample is passed through a column under high pressure. The retention time of the compound is measured and compared to a standard to confirm its identity. The peak area is used to quantify the purity, which is often expected to be >98%.[12]

-

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.

-

Protocol: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak is expected to correspond to the molecular weight of 152.15 g/mol . Common fragmentation patterns involve the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH).[12]

-

-

Melting Point Determination: A fundamental technique to assess the purity of a crystalline solid.

-

Protocol: A small amount of the crystalline sample is heated, and the temperature range over which it melts is recorded. A sharp melting point range, such as 173-177°C, is indicative of high purity.[12]

-

-

Titration: Used for assaying the purity of the acidic compound.

-

Protocol: A known weight of this compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide, using a pH indicator to determine the endpoint. The purity is calculated based on the amount of base required to neutralize the acid.[4]

-

Visualized Workflows and Pathways

To better illustrate the logical flow of key processes, the following diagrams are provided.

Caption: Synthesis workflow for this compound via carboxylation.

Caption: Workflow for the purification and characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 50-85-1 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 50-85-1 [m.chemicalbook.com]

- 8. This compound | 50-85-1 [chemnet.com]

- 9. This compound, 99% | Fisher Scientific [fishersci.ca]

- 10. chembk.com [chembk.com]

- 11. This compound | 50-85-1 | TCI AMERICA [tcichemicals.com]

- 12. This compound | 50-85-1 | Benchchem [benchchem.com]

- 13. This compound | 50-85-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-Methylsalicylic Acid: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsalicylic acid (4-MSA), a derivative of salicylic (B10762653) acid, is a versatile organic compound with significant applications in the pharmaceutical, cosmetic, and chemical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols and a summary of quantitative data are presented to support researchers and drug development professionals in their work with this compound.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid characterized by a hydroxyl group and a methyl group attached to the benzene (B151609) ring.

Chemical Structure:

CAS Number: 50-85-1[1][2][3][4][5]

Synonyms: 2-Hydroxy-4-methylbenzoic acid, m-Cresotic acid[1][2][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a comparison with its isomers.

| Property | This compound | 3-Methylsalicylic Acid | 5-Methylsalicylic Acid |

| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |

| Melting Point | 173-178 °C | 167-170 °C | 151-154 °C |

| Boiling Point | 315.2 °C at 760 mmHg | - | - |

| Density | 1.304 g/cm³ | - | - |

| Appearance | Creamish powder | White crystalline powder | White to off-white powder |

| pKa | - | 2.99 | 2.97 |

| Solubility | Soluble in basic water and polar organic solvents. | Soluble in ethanol, ether, and hot water. | Slightly soluble in water. |

Data compiled from multiple sources.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydroxylation of 4-methylbenzoic acid. While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be adapted from known hydroxylation reactions of benzoic acid derivatives.

Materials:

-

4-Methylbenzoic acid

-

Potassium persulfate (K₂S₂O₈)

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Dissolve 4-methylbenzoic acid in an aqueous solution of sodium hydroxide.

-

Add a solution of potassium persulfate and ferrous sulfate heptahydrate dropwise to the reaction mixture at a controlled temperature (typically below 10 °C).

-

Stir the reaction mixture for several hours at room temperature.

-

Acidify the mixture with sulfuric acid to precipitate the product.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Enzyme Inhibition Assay: Medium-Chain Acyl-CoA Synthetase

This compound has been identified as an inhibitor of medium-chain acyl-CoA synthetase (ACSM). The following is a general protocol for an in vitro assay to determine the inhibitory activity of 4-MSA on ACSM.

Materials:

-

Purified medium-chain acyl-CoA synthetase

-

This compound (inhibitor)

-

Hexanoic acid (substrate)

-

ATP

-

Coenzyme A (CoA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

A suitable detection reagent for CoA or AMP/ADP (e.g., DTNB for detecting free CoA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the Tris-HCl buffer, MgCl₂, ATP, and CoA.

-

Add varying concentrations of the this compound stock solution to the wells. Include a control group with no inhibitor.

-

Initiate the reaction by adding the substrate, hexanoic acid.

-

Immediately after adding the substrate, add the purified medium-chain acyl-CoA synthetase to all wells.

-

Incubate the plate at a constant temperature (e.g., 37 °C) for a specific period.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Add the detection reagent and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its role as an inhibitor of medium-chain acyl-CoA synthetase.[6] This enzyme is involved in the metabolism of medium-chain fatty acids. Inhibition of ACSM can have various downstream effects on cellular metabolism and signaling.

Furthermore, derivatives of this compound have demonstrated other biological activities, including:

-

Alkaline Phosphatase Inhibition: Certain derivatives have been shown to inhibit tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).

-

Immunosuppressive Activity: Schiff bases derived from this compound have been synthesized and evaluated for their potential immunosuppressive effects.

While these activities are attributed to its derivatives, they suggest that the 4-MSA scaffold is a promising starting point for the development of novel therapeutic agents.

Visualizations

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Experimental Workflow for Enzyme Inhibition Assay

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is a compound of significant interest due to its established and potential biological activities. This guide provides foundational knowledge and practical protocols to aid in its synthesis, characterization, and evaluation. Further research into its mechanisms of action and the development of novel derivatives holds promise for future therapeutic applications.

References

4-Methylsalicylic Acid: A Technical Overview of its Synthesis and Occurrence

Introduction

4-Methylsalicylic acid (4-MSA), also known as 2-hydroxy-4-methylbenzoic acid or m-cresotic acid, is an aromatic organic compound with the chemical formula C₈H₈O₃.[1][2] It is a white solid crystalline powder soluble in basic water and polar organic solvents.[1] As a derivative of salicylic (B10762653) acid, it possesses anti-inflammatory and analgesic properties and serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[3] This technical guide provides an in-depth exploration of the discovery and natural occurrence of this compound, with a focus on its synthetic origins and a detailed examination of its manufacturing processes.

Discovery and Synthesis

While the precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature, its structural relationship to salicylic acid and the development of relevant synthetic reactions in the 19th century suggest its initial preparation likely occurred during that period. The compound is primarily known as a synthetic molecule, with its commercial production established by the late 20th century.[1]

Two primary synthetic routes are utilized for the industrial production of this compound:

-

Kolbe-Schmitt Carboxylation of p-Cresol (B1678582): This is the most common method, involving the carboxylation of sodium para-cresolate.[1]

-

Hydroxylation of 4-Methylbenzoic Acid: This method involves the introduction of a hydroxyl group to 4-methylbenzoic acid.[1]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 50-85-1 | [1][4] |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molar Mass | 152.15 g·mol⁻¹ | [1][2] |

| Appearance | White to greyish-beige powder | |

| Melting Point | 173-178 °C | |

| Boiling Point | 315.2 °C at 760 mmHg | |

| Solubility | Soluble in basic water and polar organic solvents. | [1] |

Natural Occurrence and Biosynthesis

Despite the widespread natural occurrence of salicylic acid and its derivatives in plants and microorganisms, there is a notable lack of evidence for the natural occurrence of this compound.[5][6] Its isomer, 6-methylsalicylic acid, is a well-known fungal secondary metabolite produced via a polyketide synthase pathway.[1] However, no analogous biosynthetic pathway has been identified for this compound in any organism to date. The consensus in the scientific literature is that this compound is a synthetic compound.

The general biosynthesis of salicylic acid in plants and bacteria originates from the shikimate pathway, leading to chorismate, which can then be converted to salicylic acid through two primary pathways: the isochorismate pathway and the phenylalanine ammonia-lyase pathway.[6]

Experimental Protocols

Synthesis of this compound via Kolbe-Schmitt Reaction of p-Cresol

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction as applied to cresols.[7]

Materials:

-

p-Cresol

-

Sodium ethyl carbonate

-

Carbon dioxide (high pressure)

-

Hydrochloric acid

-

Water

-

Autoclave reactor with stirrer and heating capabilities

Procedure:

-

Reactant Charging: In a high-pressure autoclave, charge p-cresol and sodium ethyl carbonate. A reactant ratio of 1.5-2 moles of p-cresol to 1 mole of sodium ethyl carbonate is recommended for optimal yield.[7]

-

Purging and Pressurization: Seal the autoclave and purge it twice with carbon dioxide to remove air. Pressurize the autoclave with carbon dioxide to 10 atm.[7]

-

Reaction: While stirring, heat the reaction mixture to 180-185 °C over 4 hours. Maintain these conditions for a total of 6-7 hours.[7]

-

Cooling and Depressurization: After the reaction is complete, stop the heating and stirring and allow the autoclave to cool to room temperature. Carefully vent the excess carbon dioxide.

-

Work-up: Treat the solid reaction mixture with water to dissolve the sodium salt of this compound. Unreacted p-cresol can be recovered at this stage.

-

Precipitation: Acidify the aqueous phase with hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent to yield pure this compound.

Synthesis of this compound via Hydroxylation of 4-Methylbenzoic Acid

Conclusion

This compound is a commercially important aromatic compound with valuable applications in the pharmaceutical and chemical industries. Its discovery is rooted in the history of synthetic organic chemistry, and it is not considered to be a naturally occurring product. The primary method for its industrial production is the Kolbe-Schmitt carboxylation of p-cresol, a process that has been optimized for high-yield and regioselective synthesis. Further research into novel and more sustainable synthetic methodologies, such as catalytic hydroxylation, continues to be an area of interest for improving the efficiency and environmental footprint of this compound production.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. Preventive and Curative Effects of Salicylic and Methyl Salicylic Acid Having Antifungal Potential against Monilinia laxa and the Development of Phenolic Response in Apple Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of 4-Methylsalicylic Acid and Their Fundamental Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four isomers of methylsalicylic acid: 3-methylsalicylic acid, 4-methylsalicylic acid, 5-methylsalicylic acid, and 6-methylsalicylic acid. The position of the methyl group on the salicylic (B10762653) acid framework significantly influences the physicochemical properties, reactivity, and biological activities of these compounds. This document outlines their synthesis, comparative properties, and key experimental protocols.

Physicochemical Properties

The location of the electron-donating methyl group on the aromatic ring alters the electronic environment and steric hindrance around the carboxylic acid and hydroxyl functional groups, leading to distinct physicochemical characteristics among the isomers.

| Property | 3-Methylsalicylic Acid | This compound | 5-Methylsalicylic Acid | 6-Methylsalicylic Acid |

| IUPAC Name | 2-Hydroxy-3-methylbenzoic acid | 2-Hydroxy-4-methylbenzoic acid | 2-Hydroxy-5-methylbenzoic acid | 2-Hydroxy-6-methylbenzoic acid |

| CAS Number | 83-40-9[1] | 50-85-1[2] | 89-56-5 | 567-61-3[3] |

| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |

| Molecular Weight ( g/mol ) | 152.15 | 152.15 | 152.15 | 152.15 |

| Melting Point (°C) | 165.5[1] | 177[2] | 151 | 170-171[4] |

| pKa | ~2.9[3] | ~3.0[3] | ~3.0[3] | 3.22[3] |

| Water Solubility (g/L at 20°C) | 1.5[4] | 10[4] | Data not available | Soluble in basic water[4] |

| LogP | Data not available | Data not available | 1.39880[5] | Data not available |

| Appearance | White solid[1] | White solid[2] | White solid[6] | Data not available |

Synthesis of Methylsalicylic Acid Isomers

The synthesis of each isomer is achieved through distinct chemical pathways, often starting from the corresponding cresol.

Synthesis of 3-Methylsalicylic Acid

3-Methylsalicylic acid is commonly synthesized via the Kolbe-Schmitt reaction , which involves the carboxylation of sodium o-cresolate under pressure and heat.[1][4]

Experimental Protocol: Kolbe-Schmitt Synthesis of 3-Methylsalicylic Acid

-

Preparation of Sodium o-cresolate: React o-cresol (B1677501) with a stoichiometric amount of sodium hydroxide (B78521) in a suitable solvent.

-

Carboxylation: Charge the dried sodium o-cresolate into a high-pressure reactor. Pressurize the reactor with carbon dioxide and heat the mixture.

-

Work-up: After cooling, the resulting sodium 3-methylsalicylate is dissolved in water and acidified to precipitate the crude 3-methylsalicylic acid.

-

Purification: The crude product is collected by filtration and purified by recrystallization.

Synthesis of this compound

This compound can be produced by the carboxylation of sodium para-cresolate.[2] Another method involves the hydroxylation of 4-methylbenzoic acid.[4]

Experimental Protocol: Carboxylation of Sodium p-cresolate

-

Formation of Sodium p-cresolate: p-Cresol is treated with sodium hydroxide to form sodium p-cresolate.

-

Carboxylation: The sodium p-cresolate is then subjected to carboxylation with carbon dioxide under elevated temperature and pressure.

-

Acidification: The reaction mixture is acidified to precipitate this compound.

-

Purification: The product is purified by recrystallization.

Synthesis of 5-Methylsalicylic Acid

5-Methylsalicylic acid can be prepared by the hydroxylation of 3-methylbenzoic acid.[6]

Experimental Protocol: Hydroxylation of 3-Methylbenzoic Acid

Biosynthesis of 6-Methylsalicylic Acid

6-Methylsalicylic acid is a natural product synthesized by the enzyme 6-methylsalicylic acid synthase (6-MSAS).[4] This enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA.

Experimental Protocol: General Steps in Biosynthesis and Extraction

-

Fermentation: Culturing of a microorganism known to produce 6-MSAS (e.g., Penicillium patulum) in a suitable growth medium.

-

Extraction: The culture broth is acidified, and the 6-methylsalicylic acid is extracted with an organic solvent.

-

Purification: The crude product is purified using techniques such as chromatography.

Comparative Chemical Reactivity

The position of the methyl group significantly impacts the reactivity of the isomers in key chemical transformations such as esterification and nitration due to both electronic and steric effects.

Esterification

Esterification of the carboxylic acid group is influenced by steric hindrance from the adjacent methyl group.

-

6-Methylsalicylic Acid: The methyl group ortho to the carboxylic acid creates significant steric hindrance, making it the least reactive towards esterification.[3]

-

3-Methylsalicylic Acid: The methyl group is meta to the carboxylic acid, resulting in less steric hindrance compared to the 6-isomer.[3]

-

4- and 5-Methylsalicylic Acids: The methyl group is further away from the carboxylic acid, leading to minimal steric hindrance. Their reactivity is expected to be similar to that of salicylic acid.[3]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve the methylsalicylic acid isomer in an excess of an alcohol (e.g., methanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux for a specified time.

-

Work-up: Neutralize the reaction mixture and extract the ester with an organic solvent.

-

Purification: Purify the ester by distillation or chromatography.

Nitration

The regioselectivity of electrophilic aromatic substitution, such as nitration, is governed by the directing effects of the hydroxyl, carboxylic acid, and methyl groups.

-

3-Methylsalicylic Acid: The 5-position is activated by both the hydroxyl (para) and methyl (ortho) groups, making it a likely site for nitration.[3]

-

This compound: The 3- and 5-positions are activated, leading to a potential mixture of products.[3]

-

5-Methylsalicylic Acid: The 3- and 6-positions are activated.

-

6-Methylsalicylic Acid: The 3- and 5-positions are activated, but the steric bulk of the 6-methyl group may hinder substitution at the adjacent 5-position.[3]

Experimental Protocol: Nitration

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid at a low temperature.

-

Substrate Addition: Slowly add the methylsalicylic acid isomer to the nitrating mixture while maintaining the low temperature.

-

Reaction: Stir the reaction mixture at a controlled temperature.

-

Quenching: Pour the reaction mixture onto ice to precipitate the nitrated product.

-

Purification: Collect the product by filtration and purify by recrystallization.

Spectroscopic Data

The spectroscopic data for each isomer provides a unique fingerprint for identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, δ in ppm):

-

3-Methylsalicylic Acid: Aromatic protons typically appear between 6.8-7.8 ppm, the methyl protons around 2.2 ppm, and the acidic and hydroxyl protons are broad and downfield.[7]

-

5-Methylsalicylic Acid: Spectral data is available on public databases such as PubChem.[8]

-

6-Methylsalicylic Acid: Spectral data is available on public databases such as SpectraBase.[9]

-

-

¹³C NMR:

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of the methylsalicylic acid isomers will show characteristic absorptions for the O-H (hydroxyl and carboxylic acid), C-H (aromatic and aliphatic), C=O (carboxylic acid), and C=C (aromatic) bonds. The exact positions of these bands can be influenced by the position of the methyl group.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the solid sample as a KBr pellet or a Nujol mull.

-

Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and compare them among the isomers.

Biological Activities

The different isomers of methylsalicylic acid and their derivatives exhibit a range of biological activities.

-

3-Methylsalicylic Acid: Has shown significant fibrinolytic activity in human plasma by activating the fibrinolytic system.[4] It has also been reported to have antilipidemic properties.[4]

-

This compound: Acts as an inhibitor of medium-chain acyl-CoA synthetase and alkaline phosphatases (TNAP and IAP).[4] Derivatives of this compound have demonstrated immunosuppressive activity.[4]

-

6-Methylsalicylic Acid: As a natural product, it serves as a precursor in the biosynthesis of various secondary metabolites.[10]

Experimental Protocol: Alkaline Phosphatase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the purified alkaline phosphatase enzyme and a suitable substrate (e.g., p-nitrophenyl phosphate).

-

Assay Procedure: Pre-incubate the enzyme with various concentrations of the methylsalicylic acid isomer.

-

Reaction Initiation: Add the substrate to start the reaction.

-

Detection: Measure the formation of the product (e.g., p-nitrophenol) spectrophotometrically over time.

-

Data Analysis: Calculate the IC₅₀ value for each isomer.

Workflow and Logical Relationships

The comparative analysis of methylsalicylic acid isomers follows a logical workflow from synthesis to the evaluation of their biological activities.

Caption: Workflow for the comparative analysis of methylsalicylic acid isomers.

This guide highlights the key differences between the isomers of this compound, providing a foundation for further research and development in pharmaceuticals and other chemical industries. The provided experimental protocols serve as a starting point and may require optimization based on specific laboratory conditions.

References

- 1. 3-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. bioaustralis.com [bioaustralis.com]

4-Methylsalicylic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsalicylic acid, a derivative of the well-characterized compound salicylic (B10762653) acid, is a molecule of significant interest in pharmacological research.[1][2] Like its parent compound, it possesses anti-inflammatory and analgesic properties, which are attributed to a multifaceted mechanism of action.[3] This technical guide provides an in-depth overview of the known and putative mechanisms of action of this compound, supported by available data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways. While specific quantitative data for this compound is emerging, this guide consolidates current knowledge and provides context through data on related salicylate (B1505791) compounds.

Core Mechanisms of Action

The biological effects of this compound are understood to be mediated through several key pathways, reflecting its structural relationship to salicylic acid. These include the inhibition of key enzymes in inflammatory and metabolic pathways, modulation of immune responses, and exertion of antioxidant effects.

Inhibition of Alkaline Phosphatases

Derivatives of this compound have been identified as inhibitors of alkaline phosphatases (APs), specifically tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).[1] These enzymes are involved in a variety of physiological and pathological processes, making their inhibition a target for therapeutic intervention in conditions such as vascular calcification and certain inflammatory disorders.

Immunosuppressive Activity

Schiff base derivatives of this compound have been synthesized and evaluated for their potential as immunosuppressive agents.[1] This activity is believed to be mediated by the modulation of T-cell proliferation and function, a hallmark of many immunosuppressive drugs.

Inhibition of Medium Chain Acyl-CoA Synthetase

This compound is recognized as an inhibitor of medium chain acyl-CoA synthetase (ACSM).[4][5] This enzyme plays a crucial role in the metabolism of medium-chain fatty acids. Its inhibition can have significant effects on cellular energy homeostasis and lipid metabolism.

Modulation of the Cyclooxygenase (COX) Pathway

While direct, potent inhibition of cyclooxygenase (COX) enzymes, the primary targets of many non-steroidal anti-inflammatory drugs (NSAIDs), by salicylic acid is weak, salicylates are known to suppress the expression of COX-2. This inducible isoform of COX is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. The anti-inflammatory effects of this compound are likely, at least in part, attributable to this indirect inhibition of the COX pathway.

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of salicylates is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, this compound can suppress the inflammatory cascade.

Antioxidant Activity

Salicylates, including this compound, are known to possess antioxidant properties.[6] They can scavenge reactive oxygen species (ROS) and chelate transition metal ions, thereby reducing oxidative stress, which is a key component of inflammation and various disease pathologies.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activities of this compound derivatives and related salicylate compounds.

Table 1: Inhibition of Alkaline Phosphatases by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Thiourea derivatives of this compound | TNAP | Data reported in cited literature | [1] |

| Thiourea derivatives of this compound | IAP | Data reported in cited literature | [1] |

| Note: Specific IC50 values for individual derivatives are detailed in the full publication. |

Table 2: Immunosuppressive Activity of this compound Derivatives

| Compound Type | Assay | Endpoint | Reference |

| Schiff bases of this compound | T-cell proliferation | Inhibition of proliferation | [1] |

| Note: Quantitative data on the extent of inhibition is available in the full publication. |

Table 3: Inhibition of Medium Chain Acyl-CoA Synthetase by Salicylates

| Compound | Enzyme Source | Substrate | IC50 (mM) | Reference |

| Salicylic Acid | Mouse liver mitochondria | Hexanoic acid | 0.1 | |

| Salicylic Acid | Mouse brain mitochondria | Hexanoic acid | 1.8 | |

| Note: Specific IC50 value for this compound is not readily available in the cited literature. |

Table 4: Inhibition of Cyclooxygenase (COX) by Salicylates

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Notes |

| Salicylic Acid | >100 | >100 | Weak direct inhibitor |

| Aspirin | ~5 | ~250 | Irreversible inhibitor |

| 2-Hydroxy-4-trifluoromethylbenzoic acid | >100 | 0.39 | Inhibits PGE2 production |

| Note: Data for this compound is not readily available. The primary mechanism for salicylates is the suppression of COX-2 expression. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Experimental workflow for the alkaline phosphatase inhibition assay.

Experimental Protocols

Alkaline Phosphatase (ALP) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of alkaline phosphatase. The enzyme hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials:

-

Alkaline Phosphatase (e.g., calf intestinal or human placental)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Stop Solution (e.g., 3 N NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer to the blank wells, 50 µL of the solvent control to the control wells, and 50 µL of each this compound dilution to the test wells.

-

Add 50 µL of the alkaline phosphatase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the stop solution to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

T-cell Proliferation Assay (Immunosuppressive Activity)

Principle: This assay assesses the ability of a compound to inhibit the proliferation of T-lymphocytes upon stimulation with a mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen. Cell proliferation can be measured using various methods, such as incorporation of a radioactive tracer ([³H]-thymidine) or a fluorescent dye (e.g., CFSE).

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Mitogen (e.g., PHA) or specific antigen

-

This compound stock solution

-

[³H]-thymidine or CFSE staining solution

-

96-well cell culture plate

-

Liquid scintillation counter or flow cytometer

Procedure:

-

Isolate PBMCs or T-cells from whole blood.

-

If using CFSE, label the cells with the dye according to the manufacturer's protocol.

-

Seed the cells in a 96-well plate at a density of approximately 2 x 10⁵ cells/well.

-

Add various concentrations of this compound to the wells.

-

Add the mitogen or antigen to stimulate T-cell proliferation. Include unstimulated and vehicle-treated controls.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

-

If using [³H]-thymidine, add the tracer to the wells for the last 18-24 hours of incubation.

-

Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter or analyze the CFSE dilution by flow cytometry.

-

Determine the effect of this compound on T-cell proliferation.

Medium Chain Acyl-CoA Synthetase (ACSM) Inhibition Assay

Principle: This assay measures the activity of ACSM by quantifying the formation of acyl-CoA from a medium-chain fatty acid substrate (e.g., hexanoic acid), ATP, and Coenzyme A. The product can be detected using various methods, including a coupled enzyme assay that generates a fluorescent or colorimetric signal.

Materials:

-

Purified or recombinant ACSM enzyme

-

Hexanoic acid (substrate)

-

ATP

-

Coenzyme A (CoA)

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)

-

This compound stock solution

-

Detection reagents (e.g., coupled enzyme system with a fluorometric probe)

-

96-well microplate

-

Fluorometric or colorimetric microplate reader

Procedure:

-

Prepare dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, ACSM enzyme, ATP, CoA, and the different concentrations of this compound.

-

Pre-incubate the mixture for a short period at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the hexanoic acid substrate.

-

Immediately add the detection reagents.

-

Monitor the increase in fluorescence or absorbance over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates and determine the inhibitory effect of this compound and its IC50 value.

Conclusion

This compound demonstrates a complex mechanism of action that extends beyond simple COX inhibition, a characteristic it shares with other salicylates. Its ability to inhibit alkaline phosphatases, suppress immune cell proliferation, and interfere with fatty acid metabolism highlights its potential for therapeutic applications in a range of inflammatory and metabolic disorders. Further research is warranted to elucidate the precise quantitative contributions of each of these mechanisms to its overall pharmacological profile and to explore its full therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced biological activities of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisthioureas of pimelic acid and this compound derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP): Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Schiff base forming drugs: mechanisms of immune potentiation and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Effect of salicylic acid treatment on antioxidant capacity and endogenous hormones in winter jujube during shelf life - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylsalicylic Acid Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways involving 4-methylsalicylic acid. While the complete biosynthetic route in microorganisms remains an area of active investigation, this document outlines a putative biosynthesis pathway based on analogous polyketide synthesis. The primary focus is on the well-documented degradation pathway in Pseudomonas species, which involves a specialized set of enzymes that channel this compound into the central metabolism via ortho-cleavage of the aromatic ring. This guide includes detailed descriptions of the key enzymes, a summary of available quantitative data, and robust experimental protocols for the study of this metabolic pathway. The included diagrams, generated using Graphviz, provide clear visual representations of the metabolic and experimental workflows.

Introduction

This compound is a derivative of salicylic (B10762653) acid, a key signaling molecule in plants and a precursor to various pharmaceutical compounds.[1] Understanding the metabolic pathways of this compound is crucial for applications in biotechnology, drug development, and environmental bioremediation. This guide synthesizes the current knowledge on the biosynthesis and degradation of this compound, providing a technical resource for researchers in the field.

Biosynthesis of this compound

The specific biosynthetic pathway for this compound has not been extensively characterized in the scientific literature. However, based on the well-established biosynthesis of its isomer, 6-methylsalicylic acid, by the fungal polyketide synthase (PKS) 6-methylsalicylic acid synthase (6-MSAS), a similar polyketide synthesis pathway can be postulated.[2][3] Polyketide synthases are multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors.[4]

The proposed pathway involves the iterative condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, catalyzed by a putative this compound synthase. This process would include steps of ketoreduction, dehydration, and a final cyclization and aromatization to yield this compound.

Caption: Putative biosynthetic pathway of this compound via a polyketide synthase.

Degradation of this compound

The degradation of this compound has been characterized in Pseudomonas sp. strain MT1, which can utilize it as a sole carbon and energy source.[5] This pathway involves a specialized sal gene cluster that encodes enzymes for the conversion of this compound into intermediates of the central metabolism through an ortho-cleavage pathway.[5][6]

The key steps in this degradation pathway are:

-

Hydroxylation: this compound is first hydroxylated by a salicylate (B1505791) 1-hydroxylase (SalA) to form 4-methylcatechol (B155104).[5][6]

-

Ortho-Cleavage: The aromatic ring of 4-methylcatechol is then cleaved by a catechol 1,2-dioxygenase (SalC) to yield 3-methyl-cis,cis-muconate.[5][6]

-

Cycloisomerization: The resulting 3-methyl-cis,cis-muconate is converted to 4-methylmuconolactone (B1244709) by a muconate cycloisomerase (SalD).[5][6]

-

Isomerization: Finally, 4-methylmuconolactone is isomerized to 3-methylmuconolactone, which can then enter the β-ketoadipate pathway for further metabolism.[5]

Caption: Degradation pathway of this compound in Pseudomonas sp. strain MT1.

Quantitative Data

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| p-Cresol (B1678582) Methylhydroxylase | p-Cresol | 21 | 112 | Achromobacter sp. | [7] |

Experimental Protocols

Enzyme Assay: Salicylate 1-Hydroxylase

This protocol is adapted from standard assays for salicylate hydroxylases.

Materials:

-

Phosphate (B84403) buffer (50 mM, pH 7.5)

-

NADH solution (10 mM)

-

FAD solution (1 mM)

-

This compound solution (10 mM in buffer)

-

Purified Salicylate 1-hydroxylase enzyme preparation

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing 800 µL of phosphate buffer, 50 µL of NADH solution, and 10 µL of FAD solution.

-

Add 10-50 µL of the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding 100 µL of the this compound solution.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at a constant temperature (e.g., 30°C).

-

Calculate the enzyme activity based on the rate of NADH consumption using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Enzyme Assay: Catechol 1,2-Dioxygenase

This protocol is based on the spectrophotometric measurement of the formation of the ring cleavage product.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

4-Methylcatechol solution (10 mM in buffer)

-

Purified Catechol 1,2-dioxygenase enzyme preparation

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing 900 µL of Tris-HCl buffer.

-

Add 10-50 µL of the enzyme preparation.

-

Initiate the reaction by adding 50 µL of the 4-methylcatechol solution.

-

Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of 3-methyl-cis,cis-muconate (approximately 260 nm).

-

Calculate the enzyme activity using the molar extinction coefficient of the product.

HPLC Analysis of this compound and Metabolites

This protocol provides a general framework for the separation and quantification of this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

Procedure:

-

Prepare standards of this compound, 4-methylcatechol, and other potential metabolites in the mobile phase.

-

Prepare samples by centrifuging cell cultures or enzyme assays to remove solids, and filter the supernatant through a 0.22 µm filter.

-

Inject 10-20 µL of the standard or sample onto the HPLC system.

-

Monitor the elution profile at multiple wavelengths (e.g., 230 nm, 280 nm, and 300 nm) to detect all compounds of interest.

-

Quantify the compounds by comparing the peak areas to the standard curves.

Caption: A typical experimental workflow for the characterization of this compound metabolizing enzymes.

Conclusion

The metabolic pathway of this compound, particularly its degradation in Pseudomonas species, provides a fascinating example of microbial catabolism of aromatic compounds. While the biosynthetic pathway requires further elucidation, the identified degradation pathway and the associated enzymes offer significant potential for biotechnological applications, including bioremediation and the synthesis of novel compounds. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to further investigate and harness the metabolic potential of this pathway. Future research should focus on the discovery and characterization of the this compound synthase and the detailed kinetic analysis of the degradative enzymes to build a complete picture of its metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chimeric 6‐methylsalicylic acid synthase with domains of acyl carrier protein and methyltransferase from Pseudallescheria boydii shows novel biosynthetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 5. A gene cluster involved in degradation of substituted salicylates via ortho cleavage in Pseudomonas sp. strain MT1 encodes enzymes specifically adapted for transformation of 4-methylcatechol and 3-methylmuconate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Gene Cluster Involved in Degradation of Substituted Salicylates via ortho Cleavage in Pseudomonas sp. Strain MT1 Encodes Enzymes Specifically Adapted for Transformation of 4-Methylcatechol and 3-Methylmuconate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-cresol methylhydroxylase from a denitrifying bacterium involved in anaerobic degradation of p-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methylsalicylic acid in various solvents. Due to the limited availability of extensive quantitative data for this specific compound, this guide presents the currently available information, highlights areas with conflicting data, and offers a detailed experimental protocol for researchers to determine solubility in their own laboratories. For comparative purposes, this guide also discusses the solubility of the parent compound, salicylic (B10762653) acid, for which more extensive data is available.

Introduction to this compound

This compound (4-MSA) is an organic compound with the chemical formula C₈H₈O₃. It is a derivative of salicylic acid with a methyl group at the 4-position of the benzene (B151609) ring. Like salicylic acid, it possesses both a carboxylic acid and a phenol (B47542) functional group, which dictate its chemical properties and solubility behavior. It is a white solid that is known to be soluble in basic aqueous solutions and polar organic solvents[1]. Understanding its solubility is crucial for various applications, including drug formulation, chemical synthesis, and purification processes.

Quantitative and Qualitative Solubility Data for this compound

The available solubility data for this compound is summarized below. It is important to note the inconsistencies in the qualitative descriptions for some solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Type | Temperature (°C) | Solubility | Data Type | Reference(s) |

| Water | Inorganic | 20 | 10 g/L | Quantitative | [2][3] |

| Supercritical CO₂ | Non-polar | 35.05 - 55.05 | 8.3 x 10⁻⁶ to 5.9 x 10⁻⁴ (mole fraction) | Quantitative | [4] |

| Methanol (B129727) | Polar Protic | Not Specified | "Slightly soluble" / "Soluble" | Qualitative | [2][3][5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | "Slightly soluble" / "≥ 100 mg/mL" | Qualitative | [2][3][6][7] |

| Chloroform | Non-polar | Not Specified | "Slightly soluble (sonicated)" | Qualitative | [2][3][6] |

| Basic Water | Aqueous | Not Specified | "Soluble" | Qualitative | [1] |

| Polar Organic Solvents | - | Not Specified | "Soluble" | Qualitative | [1] |

Discussion of Data:

-

Water: The solubility of this compound in water is quantitatively established at 10 g/L at 20°C[2][3].

-

Supercritical Carbon Dioxide: A detailed study has been conducted on the solubility of 4-MSA in supercritical CO₂, indicating its potential for use in supercritical fluid extraction or chromatography[4].

-

Methanol and DMSO: There is significant conflicting information regarding the solubility in these common laboratory solvents. While some sources describe it as "slightly soluble"[2][3][6], others indicate good solubility[5][7]. This discrepancy highlights the need for further experimental verification. The high solubility in DMSO (≥ 100 mg/mL) reported by one supplier suggests it could be a suitable solvent for preparing stock solutions[7].

-

Chloroform: The compound is described as "slightly soluble" with sonication, suggesting that mechanical energy can aid in its dissolution in this non-polar solvent[2][3][6].

-

General Trends: As expected from its chemical structure, this compound is generally soluble in basic water (due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups to form more soluble salts) and polar organic solvents[1].

Comparative Solubility with Salicylic Acid

To provide further context, the solubility of the parent compound, salicylic acid, is presented in Table 2. The presence of the methyl group in this compound is expected to slightly increase its lipophilicity and may influence its solubility relative to salicylic acid.

Table 2: Solubility of Salicylic Acid in Common Solvents at 25°C (298.15 K)

| Solvent | Solubility (g/L) | Reference(s) |

| Water | 2.24 | [8] |

| Methanol | 397 | [9] |

| Ethanol | 325.38 | [10] |

| Acetone | 475 | [11] |

| Ethyl Acetate (B1210297) | 394 | [9][10] |

The significantly higher solubility of salicylic acid in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate compared to water is evident. It is plausible that this compound follows a similar trend, although likely with different absolute solubility values.

Experimental Protocol for Determining the Solubility of this compound

For researchers who need to determine the solubility of this compound in a specific solvent system, the following gravimetric method, adapted from protocols for salicylic acid, is recommended[10][12].

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

-

Pipettes and other standard laboratory glassware

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it again.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved 4-MSA in g / Volume of solvent used in L)

-

Alternative Quantification Methods:

-

High-Performance Liquid Chromatography (HPLC): A filtered aliquot of the saturated solution can be diluted and analyzed by a validated HPLC method to determine the concentration of this compound[13][14]. This is often more accurate and requires less material.

-

UV-Vis Spectrophotometry: For solvents that do not absorb at the same wavelength as this compound, a calibration curve can be prepared, and the concentration of a diluted aliquot of the saturated solution can be determined by measuring its absorbance[15][16].

Visualizations

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its application in research and industry. While quantitative data in water is available, there is a notable lack of comprehensive and consistent data in common organic solvents. The conflicting qualitative reports for methanol and DMSO underscore the necessity for researchers to experimentally determine solubility in their specific solvent systems. The provided experimental protocol offers a reliable method for this purpose. Further systematic studies on the solubility of this compound in a broader range of solvents and at various temperatures would be highly beneficial to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | 50-85-1 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound CAS#: 50-85-1 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Solubility and Melting Properties of Salicylic acid [diva-portal.org]

- 12. ThermoML:J. Chem. Eng. Data 2008, 53, 1, 199-200 [trc.nist.gov]

- 13. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. asianpubs.org [asianpubs.org]

Spectral Analysis of 4-Methylsalicylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-methylsalicylic acid, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 (broad) | Singlet | 1H | -COOH |

| ~10.5 (broad) | Singlet | 1H | -OH |

| 7.67 | Doublet | 1H | Ar-H |

| 6.78 | Doublet | 1H | Ar-H |

| 6.76 | Singlet | 1H | Ar-H |

| 2.27 | Singlet | 3H | -CH₃ |

Data extracted from a publicly available spectrum. Precise coupling constants were not determined.

¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are listed below. These values are estimated based on the molecular structure and typical chemical shift ranges for the functional groups present.[1]

| Chemical Shift (δ) (ppm) | Assignment |

| 172-175 | -COOH |

| 161-164 | Ar-C-OH |

| 142-145 | Ar-C-CH₃ |

| 131-134 | Ar-C-H |

| 118-121 | Ar-C-H |

| 110-113 | Ar-C-COOH |

| 108-111 | Ar-C-H |

| 20-22 | -CH₃ |

IR Spectral Data

The Fourier-transform infrared (FTIR) spectrum was obtained using a KBr pellet.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~3200 (broad) | O-H stretch (phenol) |

| ~1660 | C=O stretch (carboxylic acid) |

| ~1610, 1480 | C=C stretch (aromatic) |

| ~1440 | O-H bend |

| ~1300 | C-O stretch |

| ~850, 810, 760 | C-H bend (aromatic) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is predicted to be obtained via electron ionization (EI). The expected molecular ion and major fragment ions are listed below, based on the analysis of the closely related compound, methyl salicylate.[3]

| m/z | Assignment |

| 152 | [M]⁺ (Molecular Ion) |

| 134 | [M - H₂O]⁺ |

| 121 | [M - OCH₃]⁺ (from potential ester impurity or fragmentation) |

| 107 | [M - COOH]⁺ |

| 92 | [C₆H₄CH₃]⁺ |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[4]

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4]

-

Gently agitate the vial to ensure the complete dissolution of the sample.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube and carefully wipe the outside.

Instrumentation and Data Acquisition:

-

Instrument: 300 MHz NMR Spectrometer.[6]

-

Solvent: DMSO-d₆.[6]

-

Reference: Tetramethylsilane (TMS).[7]

-

Temperature: 297K.[6]

-

¹H NMR: Standard proton NMR pulse sequence.

-

¹³C NMR: Proton-decoupled ¹³C NMR pulse sequence.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound in an agate mortar and pestle.[8]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[8]

-

Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained. Take precautions to minimize moisture absorption.[8]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9]

Instrumentation and Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Technique: Transmission using a KBr pellet.[2]

-

Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The molecules are ionized using electron ionization (EI) at a standard energy of 70 eV.[10] This is a hard ionization technique that causes fragmentation of the molecule.[11]

Instrumentation and Data Acquisition:

-

Instrument: Mass Spectrometer with an Electron Ionization source.

-

Ionization Mode: Electron Ionization (EI).[10]

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection: Positive ion mode.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.

References

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. ckgas.com [ckgas.com]

- 8. shimadzu.com [shimadzu.com]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

The Diverse Biological Activities of 4-Methylsalicylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsalicylic acid, a methylated derivative of the well-known therapeutic agent salicylic (B10762653) acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to anticancer and immunosuppressive effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development endeavors.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial pathogens. The introduction of various substituents to the this compound core has been a key strategy in the development of novel antibacterial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While comprehensive comparative tables for a wide range of this compound derivatives are still emerging in the literature, studies on related salicylanilides and other salicylic acid derivatives provide valuable insights into their potential. For instance, certain azosalicylic acid analogs have shown significant antibacterial activity against various bacterial strains.[1]

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Azosalicylic Acid Analogs | Escherichia coli | 31.25 - 125 | [2] |

| Salmonella enterica | 31.25 - 125 | [2] | |

| Staphylococcus aureus | 62.5 - 250 | [2] | |

| Bacillus cereus | 31.25 - 125 | [2] | |

| Nitro-substituted Salicylanilides | Mycobacterium tuberculosis | 2 - 32 µM | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 µM (for a specific derivative) | [3] |

Note: The data presented are for related salicylic acid derivatives and highlight the potential of this chemical class. Further studies are needed to establish a comprehensive structure-activity relationship for this compound derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile MHB.

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well microtiter plates to obtain a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Derivatives of this compound have shown promise in modulating key inflammatory pathways.

Quantitative Anti-inflammatory Data